

Synthesis of Pyridine via Decarboxylation of Nicotinic Acid Using a Copper Chromite Catalyst

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Compound of Interest

Compound Name: Copper chromite

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of pyridine through the decarboxylation of nicotinic acid, facilitated by a copper chromite catalyst. The protocol encompasses the preparation of the copper chromite catalyst and the subsequent synthesis and purification of pyridine. This method offers a practical route to pyridine, a crucial heterocyclic compound in the pharmaceutical and chemical industries.

Introduction

Pyridine is a fundamental heterocyclic aromatic organic compound with a wide range of applications in drug development, agrochemicals, and as a solvent and reagent in organic synthesis. One established method for its laboratory-scale synthesis is the decarboxylation of nicotinic acid (niacin or Vitamin B3). This reaction is efficiently catalyzed by copper chromite, which promotes the removal of carbon dioxide to yield pyridine. This application note details the necessary procedures, from catalyst preparation to the final purification of the pyridine product.

Data Presentation

The following tables summarize the quantitative data from representative experiments for the preparation of the copper chromite catalyst and the synthesis of pyridine.

Table 1: Reagents for Copper Chromite Catalyst Preparation

Reagent	Molecular Formula	Amount (g)	Molar Equivalent	Reference
Copper(II) Nitrate Trihydrate	$\text{Cu}(\text{NO}_3)_2 \cdot 3\text{H}_2\text{O}$	72.67	0.3 mol	[1]
Barium Nitrate	$\text{Ba}(\text{NO}_3)_2$	8.67	0.033 mol	[1]
Ammonium Dichromate	$(\text{NH}_4)_2\text{Cr}_2\text{O}_7$	42	0.167 mol	[1]
28% Aqueous Ammonia	NH_4OH	50 mL	-	[1]

Table 2: Reagents and Yield for Pyridine Synthesis

Reagent / Product	Molecular Formula	Amount (g)	Molar Equivalent	Yield (%)	Reference
Nicotinic Acid	$\text{C}_6\text{H}_5\text{NO}_2$	24	0.195 mol	-	[1]
Copper Chromite Catalyst	-	12	-	-	[1]
Pyridine (Crude)	$\text{C}_5\text{H}_5\text{N}$	-	-	-	
Pyridine (Purified)	$\text{C}_5\text{H}_5\text{N}$	11.2	0.142 mol	64%	[1]
Nicotinic Acid	$\text{C}_6\text{H}_5\text{NO}_2$	70	0.569 mol	-	[2]
Copper Chromite Catalyst	-	2	-	-	[2]
Pyridine (Purified)	$\text{C}_5\text{H}_5\text{N}$	28.2	0.357 mol	63%	[2]

Experimental Protocols

Preparation of Copper Chromite Catalyst

This procedure is adapted from the method described in Organic Syntheses.[1]

Materials:

- Copper(II) nitrate trihydrate ($\text{Cu}(\text{NO}_3)_2 \cdot 3\text{H}_2\text{O}$)
- Barium nitrate ($\text{Ba}(\text{NO}_3)_2$)
- Ammonium dichromate ($(\text{NH}_4)_2\text{Cr}_2\text{O}_7$)
- 28% aqueous ammonia (NH_4OH)
- Distilled water
- Beakers, graduated cylinders, heating mantle, stirring apparatus
- Büchner funnel and filter paper
- Crucibles
- Muffle furnace

Procedure:

- **Prepare Nitrate Solution:** In a beaker, dissolve 8.67 g of barium nitrate in 224 mL of distilled water, warming to 70°C with stirring until fully dissolved. In a separate beaker, dissolve 72.67 g of copper(II) nitrate trihydrate in 42.7 mL of water. Add the copper nitrate solution to the barium nitrate solution and maintain the temperature at 70°C.[1]
- **Prepare Ammonium Chromate Solution:** In another beaker, dissolve 42 g of ammonium dichromate in 200 mL of distilled water. To this solution, add 50 mL of 28% aqueous ammonia; the color will change from orange to yellow.[1]
- **Precipitation:** Slowly pour the ammonium chromate solution into the warm (70°C) copper/barium nitrate solution while stirring. A brick-red precipitate of copper barium

ammonium chromate will form immediately.[1]

- Filtration and Drying: Collect the precipitate using a Büchner funnel. Spread the collected solid on a ceramic plate and dry it in an oven at 110°C.[1]
- Ignition: Break the dried precipitate into smaller chunks and place them in covered crucibles. Ignite the crucibles in a muffle furnace at 400°C for one hour. The material will decompose and turn blue-black, forming the copper chromite catalyst.[1] The expected yield of the catalyst is approximately 45 g.[1]

Synthesis of Pyridine

Materials:

- Nicotinic acid
- Copper chromite catalyst
- Mortar and pestle
- Round-bottom flask (100 mL or 250 mL)
- Simple distillation apparatus (distillation head, condenser, receiving flask)
- Heating mantle

Procedure:

- Mixing: Intimately mix 24 g of nicotinic acid with 12 g of the prepared copper chromite catalyst using a mortar and pestle.[1]
- Apparatus Setup: Transfer the mixture to a 100 mL round-bottom flask and assemble a simple distillation apparatus. Ensure all glassware is pre-dried. Use cool water for the condenser.[1]
- Distillation: Slowly heat the flask using a heating mantle, starting at a low power setting and gradually increasing it. The decarboxylation reaction will occur, and pyridine will begin to

distill. There will be some refluxing, which can help wash any sublimed nicotinic acid back into the reaction mixture.[1] The boiling point of pyridine is 115°C.[1]

- Collection: Collect the distillate, which is crude pyridine and may appear light yellow.[1]

Purification of Pyridine

Materials:

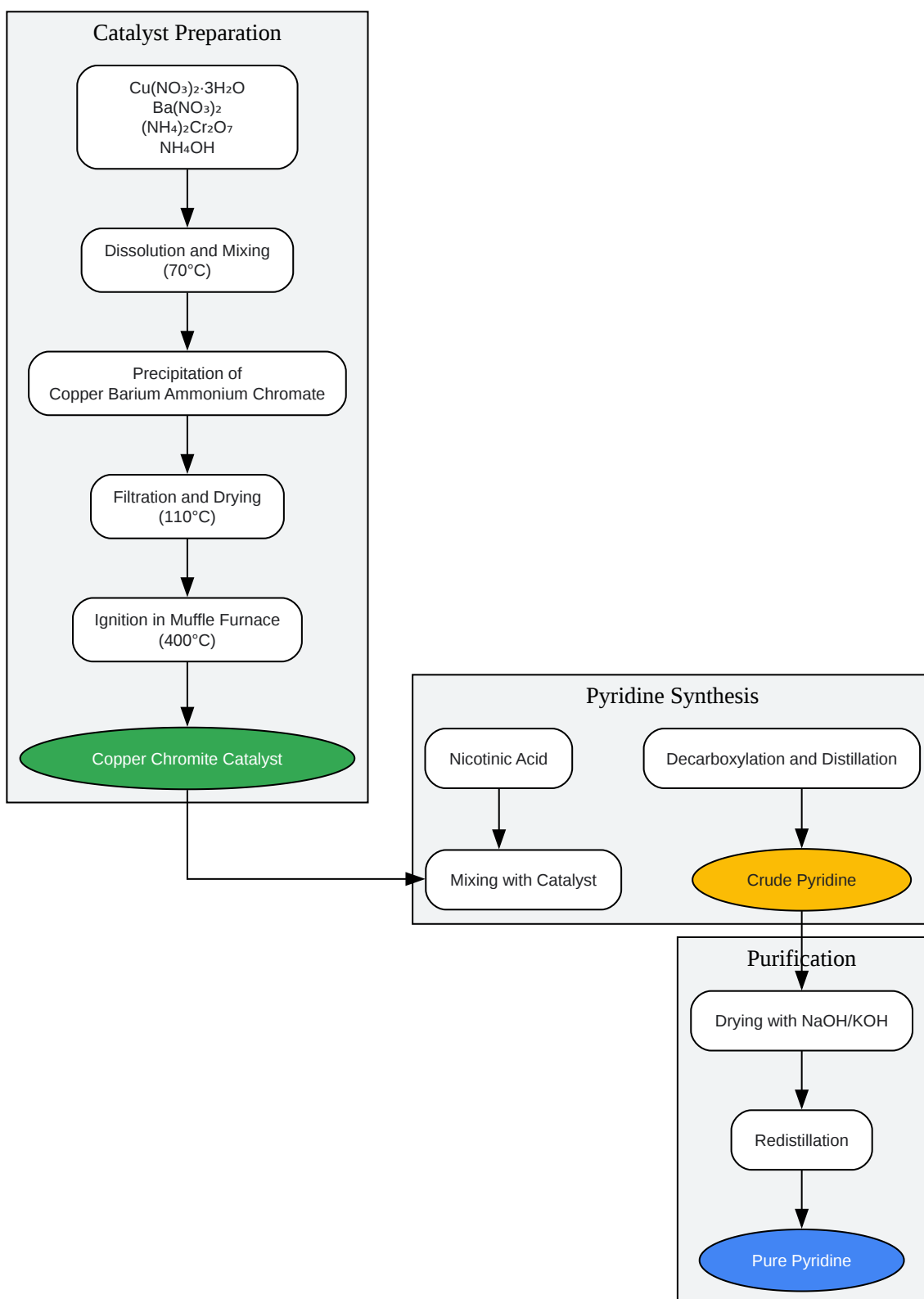
- Crude pyridine
- Sodium hydroxide (NaOH) or potassium hydroxide (KOH) pellets
- Distillation apparatus

Procedure:

- Drying: Add solid NaOH or KOH pellets to the crude pyridine. This will dry the pyridine and precipitate any remaining nicotinic acid as its salt.[3]
- Redistillation: Filter the pyridine from the drying agent and redistill it, collecting the fraction that boils between 97-110°C.[1] The final product should be a clear, colorless liquid with the characteristic unpleasant odor of pyridine.[1]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of pyridine using a copper chromite catalyst.



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Caption: Workflow for Pyridine Synthesis.

Disclaimer: This protocol involves the use of hazardous materials, including hexavalent chromium compounds, which are toxic. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A thorough risk assessment should be performed before commencing any experimental work.

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References

- 1. Sciencemadness Discussion Board - Preparation of Pyridine - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Sciencemadness Discussion Board - Pyridine synthesis/extraction - Powered by XMB 1.9.11 [sciencemadness.org]
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